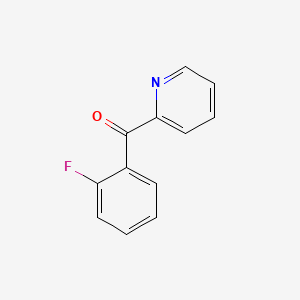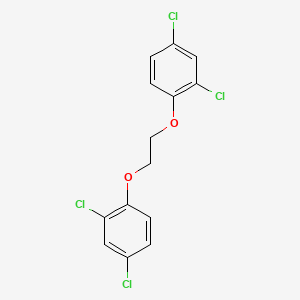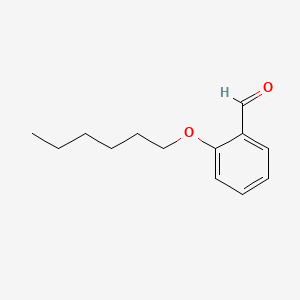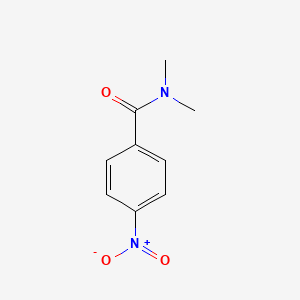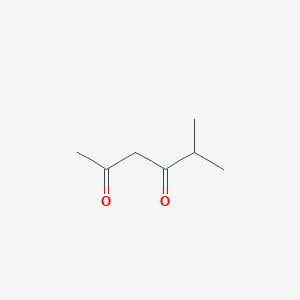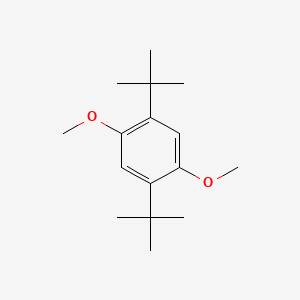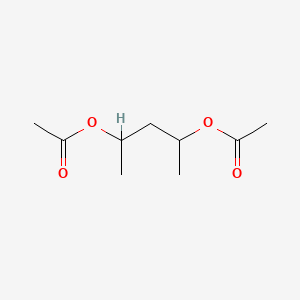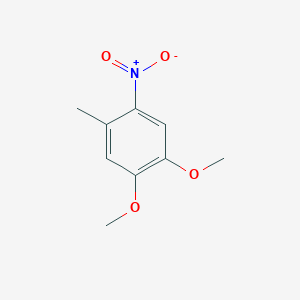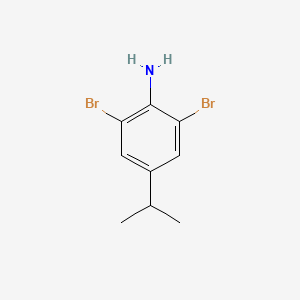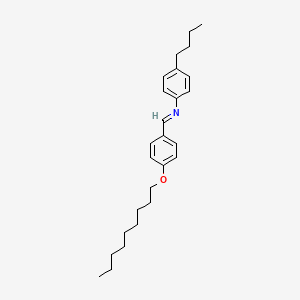
p-Nonyloxybenzylidene p-butylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Nonyloxybenzylidene p-butylaniline: is an organic compound with the molecular formula C26H37NO and a molecular weight of 379.6 g/mol .
Vorbereitungsmethoden
The synthesis of p-Nonyloxybenzylidene p-butylaniline typically involves the condensation reaction between p-nonyloxybenzaldehyde and p-butylaniline . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid , under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
p-Nonyloxybenzylidene p-butylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride , resulting in the formation of alcohols or amines .
this compound can undergo nucleophilic substitution reactions, where the nonyloxy group can be replaced by other nucleophiles such as halides or amines .Wissenschaftliche Forschungsanwendungen
p-Nonyloxybenzylidene p-butylaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
this compound is used in the production of specialty chemicals and materials, such as liquid crystals and polymers.Wirkmechanismus
The mechanism of action of p-Nonyloxybenzylidene p-butylaniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
p-Nonyloxybenzylidene p-butylaniline can be compared with other similar compounds, such as:
- p-Decyloxybenzylidene p-butylaniline
- p-Octyloxybenzylidene p-butylaniline
- p-Heptyloxybenzylidene p-butylaniline
These compounds share similar structural features but differ in the length of the alkoxy chain. The unique properties of this compound, such as its specific alkoxy chain length, contribute to its distinct chemical and physical properties, making it suitable for specific applications .
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-1-(4-nonoxyphenyl)methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO/c1-3-5-7-8-9-10-11-21-28-26-19-15-24(16-20-26)22-27-25-17-13-23(14-18-25)12-6-4-2/h13-20,22H,3-12,21H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGFFRVFUUEUNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51749-28-1 |
Source


|
| Record name | p-Nonyloxybenzylidene-p-butylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051749281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
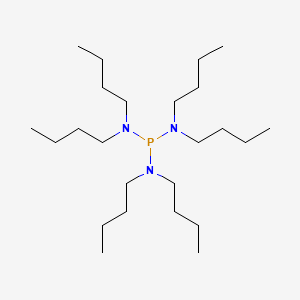
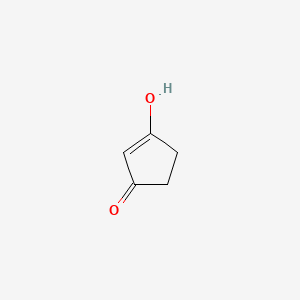
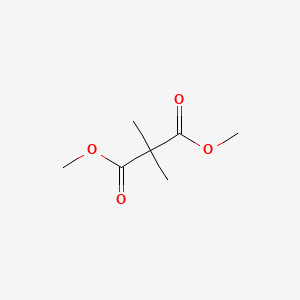
![2,5-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295381.png)
